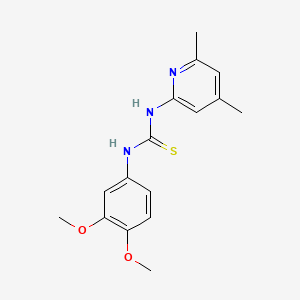
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as DMTU, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMTU is a thiourea derivative that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of a variety of diseases.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea's antioxidant properties are due to its ability to scavenge free radicals and prevent oxidative damage to cells and tissues. It does this by donating an electron to the free radical, neutralizing it and preventing it from causing further damage. N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea's anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. Additionally, N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to decrease the production of reactive oxygen species, which are responsible for oxidative damage. N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has also been shown to decrease the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied, with a large body of research available on its properties and potential therapeutic applications. However, N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea also has some limitations. It is relatively unstable and can degrade over time, making it difficult to use in long-term experiments. Additionally, it can be difficult to administer in vivo, as it has poor solubility in water.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. One potential area of research is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, as well as its potential side effects and toxicity. Finally, research is needed to develop more efficient methods of administering N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea in vivo, as well as improving its stability and solubility.
Synthesemethoden
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can be synthesized through a multi-step process involving the reaction of 3,4-dimethoxyaniline with pyridine-2,4-dicarboxylic acid, followed by the addition of thiourea. The resulting product is then purified through recrystallization to obtain pure N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. Its antioxidant properties have been shown to be effective in the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. Additionally, N-(3,4-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-7-11(2)17-15(8-10)19-16(22)18-12-5-6-13(20-3)14(9-12)21-4/h5-9H,1-4H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWIWOGYDNQXKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

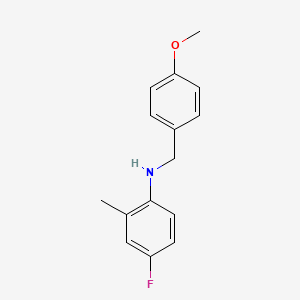
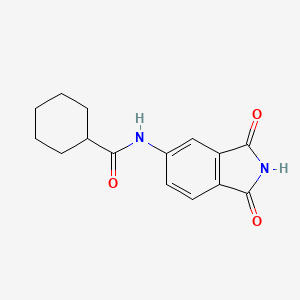
![4-fluoro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5790117.png)
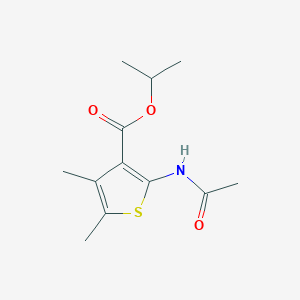
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5790131.png)
![1-{5,7-dimethyl-2-[(2-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5790145.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5790148.png)
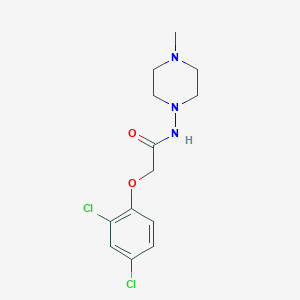
![2-[4-(4-isopropylphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5790159.png)
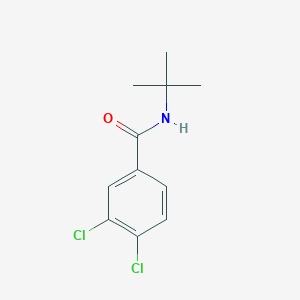
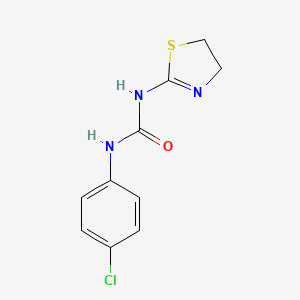
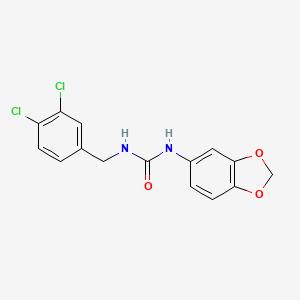

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B5790199.png)